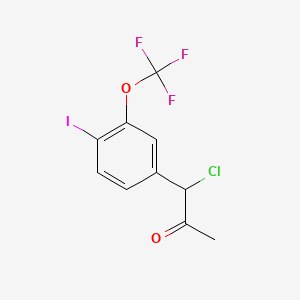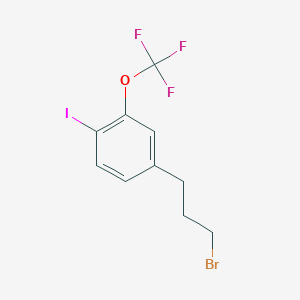
(R)-N-(((R)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is a complex organic compound known for its unique structural properties. It is a derivative of quinuclidine and tetrahydronaphthalene, which are both significant in medicinal chemistry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in several scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine typically involves multiple steps. One common method includes the reaction of quinuclidine with tetrahydronaphthalene derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium on carbon and reagents like borohydride for reduction processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of ®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Aminoquinuclidine: Shares a similar quinuclidine structure but lacks the tetrahydronaphthalene moiety.
®-Quinuclidin-3-amine: Another quinuclidine derivative with different substituents.
Uniqueness
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is unique due to its combined structure of quinuclidine and tetrahydronaphthalene, which imparts distinct chemical and biological properties. This combination enhances its potential in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C18H26N2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(3R)-N-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m0/s1 |
Clé InChI |
BCXAOEQLKWKVHU-WMZOPIPTSA-N |
SMILES isomérique |
C1C[C@H](C2=CC=CC=C2C1)CN[C@H]3CN4CCC3CC4 |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


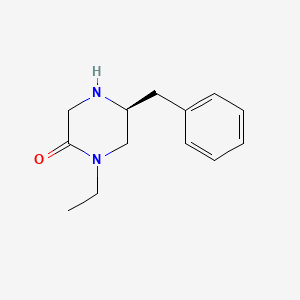
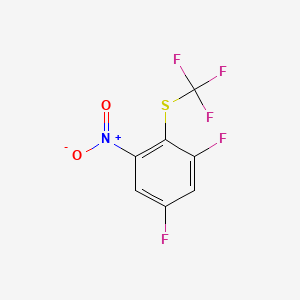
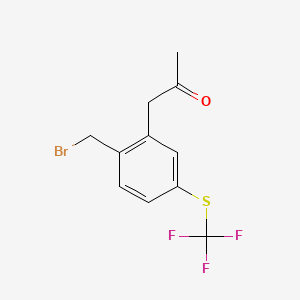
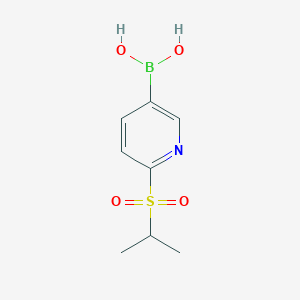
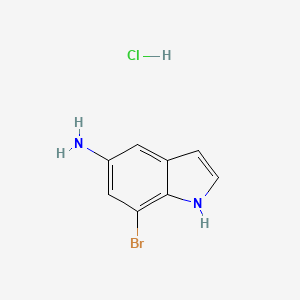
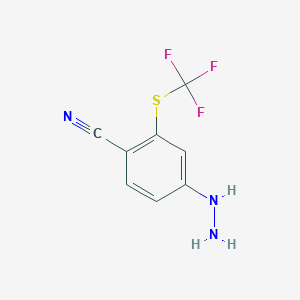

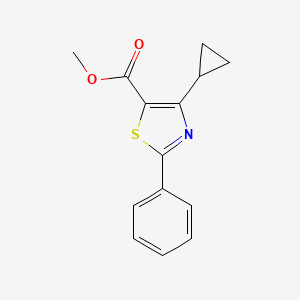
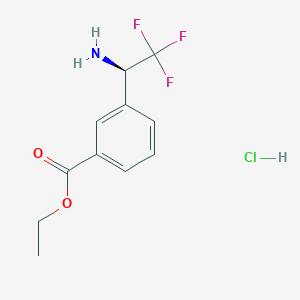
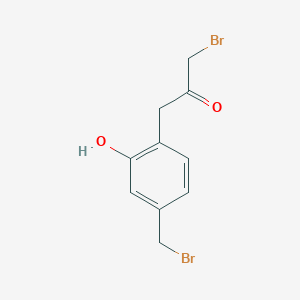
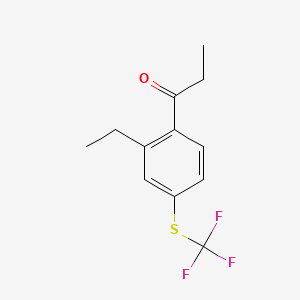
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
